4-Aminonorbornane-1-carbonitrile
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Overview
Description
4-Aminonorbornane-1-carbonitrile is a unique organic compound characterized by its norbornane core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminonorbornane-1-carbonitrile typically involves the photochemical excitation of a Schiff base precursor. This process leverages the N-centered radical character of the excited state species to facilitate a series of radical reactions that construct the norbornane core . This method is efficient as it requires no exogenous reagents, only solvent and photons.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the photochemical approach mentioned above represents a promising route due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Aminonorbornane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted norbornane compounds .
Scientific Research Applications
4-Aminonorbornane-1-carbonitrile has been explored for its potential in various scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Aminonorbornane-1-carbonitrile involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it disrupts the function of this enzyme, leading to the inhibition of fungal growth . The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in research and development .
Comparison with Similar Compounds
1-Aminonorbornane: Shares a similar core structure but lacks the nitrile group.
Norbornane derivatives: Various derivatives with different functional groups attached to the norbornane core.
Uniqueness: 4-Aminonorbornane-1-carbonitrile stands out due to its combination of an amino group and a nitrile group on the norbornane core. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C8H12N2 |
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Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-aminobicyclo[2.2.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-6-7-1-3-8(10,5-7)4-2-7/h1-5,10H2 |
InChI Key |
KATONXOIALWFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)C#N)N |
Origin of Product |
United States |
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